molecular formula C14H23NO4 B8721825 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol

Cat. No.: B8721825
M. Wt: 269.34 g/mol
InChI Key: DPSRMDDQJBHPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2-diol backbone through a propan-2-ylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-amino-1-propanol to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but lacks the amino group.

    1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the propan-2-ylamino linkage.

    3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the amino group.

Uniqueness

3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the propan-2-ylamino linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)propan-2-ylamino]propane-1,2-diol

InChI

InChI=1S/C14H23NO4/c1-10(15-8-12(17)9-16)6-11-4-5-13(18-2)14(7-11)19-3/h4-5,7,10,12,15-17H,6,8-9H2,1-3H3

InChI Key

DPSRMDDQJBHPMR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(3,4-dimethoxyphenyl)-2-propylamine (20.0 g, 0.10 m) in isopropanol (20 ml) is heated to 50° C. while a solution of glycidol (5.0 g, 0.067 m) in isopropanol (5 ml) is added over 15 minutes. The mixture is stirred at 50° C. for 0.5 hours and then at 70° C. for 16 hours. The solvent is concentrated under reduced pressure and the residue is chromatographed on silica gel, eluting with 10% MeOH-CHCl3 saturated with NH3 to yield (I) weighing 14.37 g (80%).
Name
3-(3,4-dimethoxyphenyl)-2-propylamine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-(3,4-dimethoxyphenyl)-2-propylamine (20.0 g., 0.10 m.) in isopropanol (20 ml.) is heated to 50° C. while a solution of glycidol (5.0 g., 0.067 m.) in isopropanol (5 ml.) is added over 15 minutes. The mixture is stirred at 50° C. for 0.5 hours and then at 70° C. for 16 hours. The solvent is concentrated under reduced pressure and the residue is chromatographed on silica gel, eluting with 10% MeOH--CHCl3 saturated with NH3 to yield (I) weighing 14.37 g. (80%).
Name
3-(3,4-dimethoxyphenyl)-2-propylamine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.